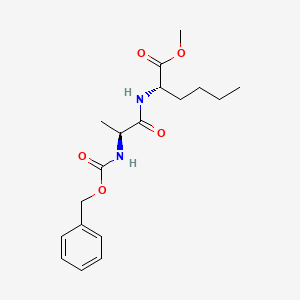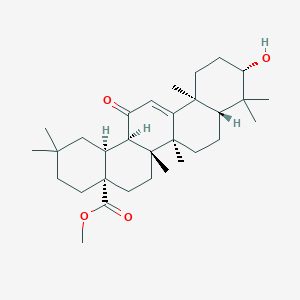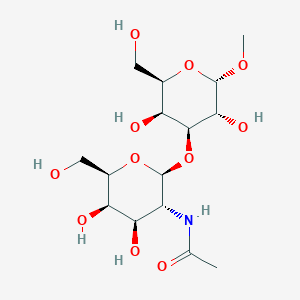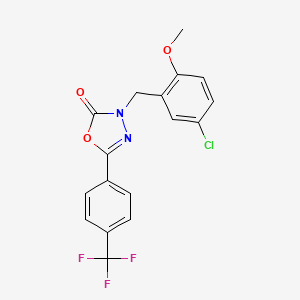![molecular formula C28H30N2O3S B11830510 N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)
N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンゾ[b]ピロリジンコア、メトキシ基、スルホンアミド基を含むユニークな構造を特徴としており、化学、生物学、医学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミドの合成は、通常、ベンゾ[b]ピロリジンコアの形成、メトキシ基の導入、スルホンアミド基の付加など、複数のステップを伴います。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために重要です。
工業的生産方法
この化合物の工業的生産方法には、スケーラビリティと費用対効果を最適化するために、合成経路を最適化する必要があるでしょう。これには、高収率と純度を確保するために、連続フロー反応器、高度な精製技術、自動化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、ヒドロキシル基を形成するために酸化される可能性があります。
還元: スルホンアミド基は、アミンに還元される可能性があります。
置換: フェニルプロプ-2-エン-1-イル基は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の様々な求核剤と求電子剤などがあります。温度、圧力、溶媒の選択などの反応条件は、所望の変換を実現するために調整されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、メトキシ基の酸化は、ヒドロキシル化誘導体をもたらす一方で、スルホンアミド基の還元は、アミン誘導体をもたらすでしょう。
科学研究での応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: ユニークな構造と官能基のために、潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。その分子標的および経路の詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似化合物の比較
類似化合物
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミド: 他のベンゾ[b]ピロリジン誘導体と構造的に類似しています。
1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): フェンタニルおよび関連化合物の合成における中間体として使用されます.
ビテキシン化合物 1: 潜在的な抗癌作用を持つ中国ハーブからの新規抽出物です.
独自性
(9R,9aR)-7-メトキシ-9a-[(1R)-1-フェニルプロプ-2-エン-1-イル]-1H,2H,3H,9H,9aH-ベンゾ[b]ピロリジン-9-イル]-4-メチルベンゼン-1-スルホンアミドは、官能基のユニークな組み合わせと、科学研究における多様な用途の可能性のために際立っています。その構造的な複雑さと汎用性は、さらなる研究と開発のための貴重な化合物です。
類似化合物との比較
Similar Compounds
N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide: Shares structural similarities with other benzo[b]pyrrolizin derivatives.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Vitexin compound 1: A novel extraction from a Chinese herb with potential anticancer properties.
Uniqueness
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity and versatility make it a valuable compound for further study and development.
特性
分子式 |
C28H30N2O3S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
N-[(3aR,4R)-6-methoxy-3a-[(1R)-1-phenylprop-2-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H30N2O3S/c1-4-25(21-9-6-5-7-10-21)28-17-8-18-30(28)26-16-13-22(33-3)19-24(26)27(28)29-34(31,32)23-14-11-20(2)12-15-23/h4-7,9-16,19,25,27,29H,1,8,17-18H2,2-3H3/t25-,27-,28-/m1/s1 |
InChIキー |
MCVOJGKDOLBRBN-BIYCFNCWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)[C@H](C=C)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)C(C=C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)

![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)



![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)

![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

